molecular formula C13H14ClN3O2S B009135 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline CAS No. 110408-12-3

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline

Cat. No.: B009135
CAS No.: 110408-12-3
M. Wt: 311.79 g/mol
InChI Key: DIVCZQBJKQHGPC-UHFFFAOYSA-N
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Description

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline is a chemical compound with the molecular formula C13H14ClN3O2S It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a piperazine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline typically involves the reaction of 8-chloroisoquinoline with piperazine and a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the piperazine moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed: The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

8-Chloro-5-piperazin-1-ylsulfonylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5-(Piperazin-1-ylsulfonyl)isoquinoline: Similar in structure but lacks the chloro substitution.

    1-(8-Chloro-5-isoquinolinesulfonyl)piperazine: Another closely related compound with slight structural variations.

Uniqueness: 8-Chloro-5-piperazin-1-ylsulfonylisoquinoline is unique due to the presence of both the chloro and piperazine sulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-chloro-5-piperazin-1-ylsulfonylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(10-3-4-16-9-11(10)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVCZQBJKQHGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C3C=CN=CC3=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
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8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
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8-Chloro-5-piperazin-1-ylsulfonylisoquinoline
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Reactant of Route 5
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Reactant of Route 6
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